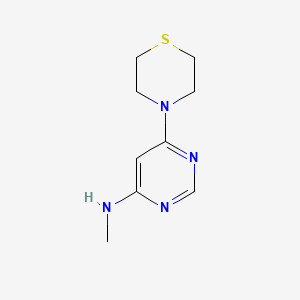![molecular formula C11H20N4O B1493144 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole CAS No. 2098133-83-4](/img/structure/B1493144.png)
2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole
Overview
Description
2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole: is a complex organic compound characterized by its unique structure, which includes an azidoethyl group and a methoxymethyl group attached to an octahydrocyclopenta[c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole typically involves multiple steps, starting with the preparation of the core octahydrocyclopenta[c]pyrrole structure. This can be achieved through cyclization reactions of appropriate precursors. The azidoethyl group is then introduced through nucleophilic substitution reactions, and the methoxymethyl group is added via methylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: : The azido group can be reduced to form amino derivatives.
Substitution: : The methoxymethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives and nitro compounds.
Reduction: : Amino derivatives.
Substitution: : Various substituted methoxymethyl derivatives.
Scientific Research Applications
2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The azido group can be utilized in bioconjugation reactions, allowing for the labeling of biomolecules.
Industry: : It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through binding to specific receptors or enzymes. The azido group can participate in click chemistry reactions, forming stable triazole rings, which are useful in creating bioactive compounds.
Comparison with Similar Compounds
2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole: can be compared to other azidoethyl and methoxymethyl derivatives. Similar compounds include:
2-Azidoethyl 2-bromoisobutyrate: : Used in atom transfer radical polymerization (ATRP) and click chemistry.
2-Azidoethyl 2-acetamido-2-deoxy-\u03B2-D-galactopyranoside: : Used as a ligand in click chemistry and glycotherapeutic applications.
The uniqueness of This compound
Properties
IUPAC Name |
2-(2-azidoethyl)-3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-16-9-11-4-2-3-10(11)7-15(8-11)6-5-13-14-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZHJBWFDKHSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















